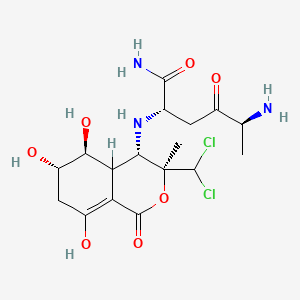
Alanylbactobolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Y 12896
Applications De Recherche Scientifique
Antitumor and Antibiotic Properties
Alanylbactobolin has been identified as an antitumor antibiotic produced by Pseudomonas. Studies have explored its potential in treating mouse leukemia P388. Analogs of bactobolin, particularly those with L-alanine derivatives, have shown antileukemic activity. These findings highlight the potential of alanylbactobolin and its analogs in cancer treatment and provide insights into their structure-activity relationships (Munakata & Okumoto, 1981).
Impact on Biochemical Markers and Physiological Parameters
Research involving the impact of pesticides on land snails has revealed significant changes in several biomarkers, including alanine transaminase (ALT). While this study doesn't directly involve alanylbactobolin, it underscores the broader context of alanine-related compounds in environmental and biological research (Khalil, 2016).
Metabolomic Analysis and Molecular Mechanisms
Metabolomic profiling has been used to analyze the effects of alanine-containing compounds, highlighting the significance of alanine in various biological processes. Studies like these, though not specifically on alanylbactobolin, demonstrate the importance of alanine derivatives in understanding cellular mechanisms (Liu et al., 2018).
Therapeutic Potential in Autoimmune Diseases
Bactobolin has been tested for its effectiveness in treating experimental autoimmune encephalomyelitis (EAE) in rats, demonstrating its potential in autoimmune disease treatment. This research provides a pathway for exploring the therapeutic applications of alanylbactobolin in similar contexts (Tabira et al., 1987).
Propriétés
Numéro CAS |
74141-68-7 |
|---|---|
Formule moléculaire |
C17H25Cl2N3O7 |
Poids moléculaire |
454.301 |
Nom IUPAC |
(2S,5S)-5-amino-2-[[(3S,4S,5S,6S)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]amino]-4-oxohexanamide |
InChI |
InChI=1S/C17H25Cl2N3O7/c1-5(20)7(23)3-6(14(21)27)22-13-11-10(8(24)4-9(25)12(11)26)15(28)29-17(13,2)16(18)19/h5-6,9,11-13,16,22,24-26H,3-4,20H2,1-2H3,(H2,21,27)/t5-,6-,9-,11?,12+,13-,17-/m0/s1 |
Clé InChI |
MVQRHIQTRCXASG-IEZNXDTOSA-N |
SMILES |
CC(C(=O)CC(C(=O)N)NC1C2C(C(CC(=C2C(=O)OC1(C)C(Cl)Cl)O)O)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Y 12896; Y-12896; Y12896; Alanylbactobolin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



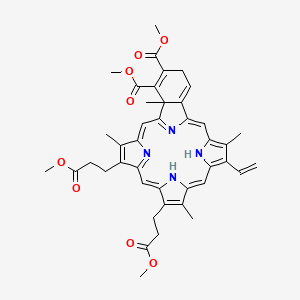
![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)
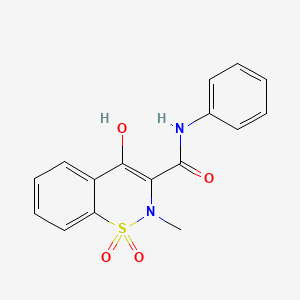
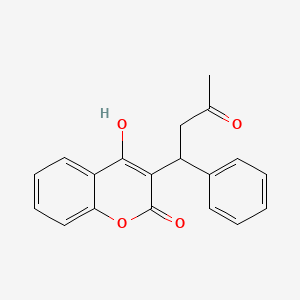
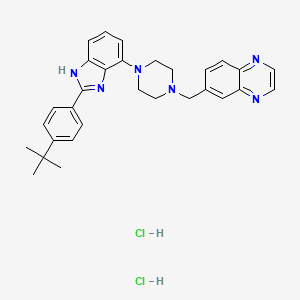
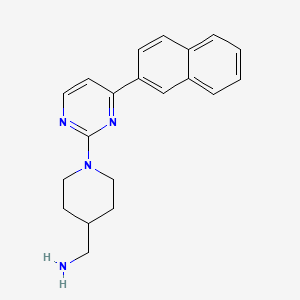

![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)
![N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide](/img/structure/B611805.png)
![5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid](/img/structure/B611806.png)
